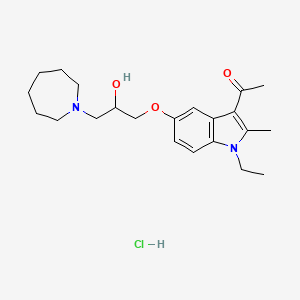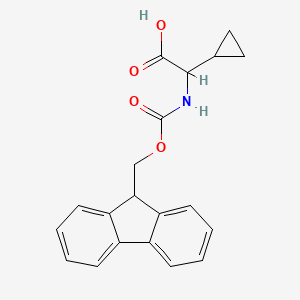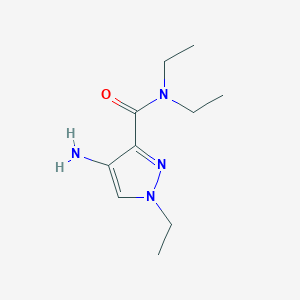![molecular formula C22H25N3O3 B2419084 (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2415540-93-9](/img/structure/B2419084.png)
(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone, also known as AZD-3965, is a small molecule inhibitor of the monocarboxylate transporter 1 (MCT1). It has been studied for its potential use in cancer treatment, as it inhibits the uptake of lactate by cancer cells, which is necessary for their survival and proliferation.
作用机制
(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone inhibits the monocarboxylate transporter 1 (MCT1), which is responsible for the uptake of lactate by cancer cells. Lactate is produced by cancer cells as a byproduct of glycolysis, and is then transported out of the cell by MCT1. This lactate is then taken up by neighboring cancer cells, where it is used as a source of energy and to maintain a favorable intracellular pH. By inhibiting MCT1, this compound prevents the uptake of lactate, leading to a decrease in intracellular pH and energy depletion, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In a study published in Molecular Cancer Therapeutics, this compound was found to decrease lactate uptake and increase lactate secretion in cancer cells, leading to a decrease in intracellular pH and an increase in extracellular acidity. This increase in extracellular acidity was found to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin. Another study published in Oncotarget demonstrated that this compound inhibits the Warburg effect, which is a metabolic process that allows cancer cells to survive in low oxygen conditions.
实验室实验的优点和局限性
One advantage of using (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone in lab experiments is that it has been shown to be effective in inhibiting the growth of several types of cancer cells. Another advantage is that it can be used in combination with other chemotherapy drugs to enhance their efficacy. However, one limitation of using this compound in lab experiments is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different types of cancer.
未来方向
There are several future directions for the study of (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone. One direction is to further investigate its efficacy in different types of cancer cells. Another direction is to study its potential use in combination with other chemotherapy drugs in clinical trials. Additionally, more research is needed to understand the mechanism of action of this compound, and to identify potential biomarkers that can be used to predict its efficacy in cancer treatment. Finally, there is a need to develop more potent and selective inhibitors of MCT1, which may have greater efficacy in cancer treatment.
合成方法
The synthesis method of (2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been described in several research articles. One such method involves the reaction of 2,4-dimethoxyphenylboronic acid with (2-bromoethyl)benzene in the presence of palladium catalyst to form 2-(2-bromoethyl)-4-methoxyphenylboronic acid. This compound is then reacted with 1-(2-propan-2-ylbenzimidazol-1-yl)ethanone in the presence of cesium carbonate and palladium catalyst to form this compound.
科学研究应用
(2,4-Dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In a study published in Cancer Research, this compound was found to inhibit the growth of breast cancer cells both in vitro and in vivo. Another study published in Oncotarget demonstrated that this compound inhibits the growth of lung cancer cells by inducing apoptosis and inhibiting the Warburg effect.
属性
IUPAC Name |
(2,4-dimethoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-14(2)21-23-18-7-5-6-8-19(18)25(21)15-12-24(13-15)22(26)17-10-9-16(27-3)11-20(17)28-4/h5-11,14-15H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBCPYCIZXJWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Chloro-6-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2419001.png)
![1-[3-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2419002.png)
![5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2419003.png)

![N-[(2,2-Difluoro-3,3-dimethylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2419008.png)



![1-[(4-Fluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B2419014.png)

![[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2419017.png)

![Benzenebutanoic acid,2-bromo-b-[[(1,1-dimethylethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)
